![molecular formula C14H13ClOS2Sn B14145673 Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane CAS No. 89154-78-9](/img/structure/B14145673.png)
Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane is an organotin compound that features a tin atom bonded to two phenyl groups, a chloro group, and a [(methoxycarbonothioyl)sulfanyl] group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane typically involves the reaction of diphenyltin dichloride with a suitable thiocarbonyl compound under controlled conditions. One common method involves the use of methoxycarbonyl isothiocyanate as the thiocarbonyl source. The reaction is carried out in an inert solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. This process would typically use automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and solvents is crucial to minimize impurities and by-products.
化学反应分析
Types of Reactions
Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or disulfides.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form new carbon-tin bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, thiols, or ethers.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiols or disulfides.
Coupling Products: New organotin compounds with extended carbon chains.
科学研究应用
Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing tin-containing groups into organic molecules.
Materials Science: Employed in the synthesis of organotin polymers and materials with unique electronic properties.
Medicinal Chemistry: Investigated for its potential use in drug design and development, particularly in the synthesis of organotin-based pharmaceuticals.
Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations, including cross-coupling reactions.
作用机制
The mechanism of action of Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane involves the interaction of the tin atom with various molecular targets. The tin atom can coordinate with nucleophiles, facilitating substitution reactions. In oxidation reactions, the sulfur atom in the [(methoxycarbonothioyl)sulfanyl] group can undergo oxidation to form sulfoxides or sulfones. The compound’s ability to participate in coupling reactions is attributed to the reactivity of the tin-carbon bonds, which can form new carbon-carbon or carbon-heteroatom bonds under appropriate conditions.
相似化合物的比较
Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane can be compared with other organotin compounds such as:
Diphenyltin Dichloride: Lacks the [(methoxycarbonothioyl)sulfanyl] group, making it less versatile in certain reactions.
Tributyltin Chloride: Contains butyl groups instead of phenyl groups, leading to different reactivity and applications.
Tetramethyltin: A simpler organotin compound with four methyl groups, used primarily in different types of coupling reactions.
The uniqueness of this compound lies in its combination of phenyl groups, a chloro group, and a [(methoxycarbonothioyl)sulfanyl] group, which provides a distinct set of chemical properties and reactivity patterns.
属性
CAS 编号 |
89154-78-9 |
|---|---|
分子式 |
C14H13ClOS2Sn |
分子量 |
415.5 g/mol |
IUPAC 名称 |
O-methyl [chloro(diphenyl)stannyl]sulfanylmethanethioate |
InChI |
InChI=1S/2C6H5.C2H4OS2.ClH.Sn/c2*1-2-4-6-5-3-1;1-3-2(4)5;;/h2*1-5H;1H3,(H,4,5);1H;/q;;;;+2/p-2 |
InChI 键 |
MLBSSAKTIMQRRF-UHFFFAOYSA-L |
规范 SMILES |
COC(=S)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(2-acetamidoethyl)-1-methylbenzimidazol-5-yl]-4-chlorobenzamide](/img/structure/B14145595.png)
![(1Z)-N'-{[(4-bromo-2,3,5-trimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B14145602.png)
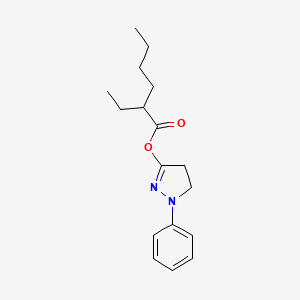
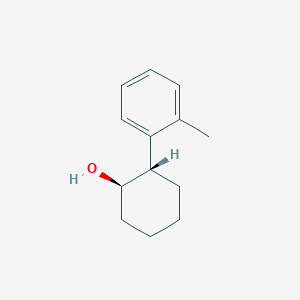
![2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol](/img/structure/B14145629.png)
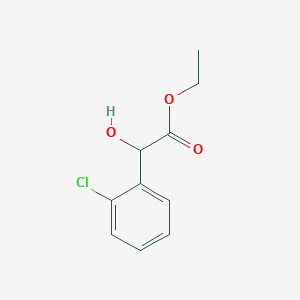
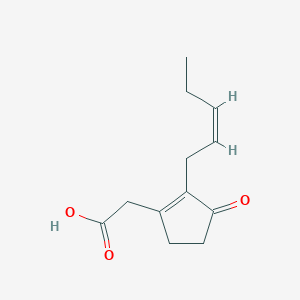
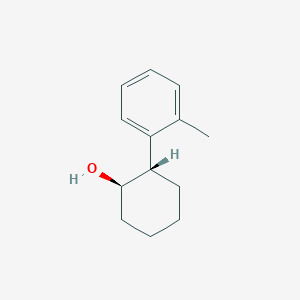
![N-(4-bromophenyl)-2-({N-[2-(morpholin-4-yl)ethyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14145654.png)

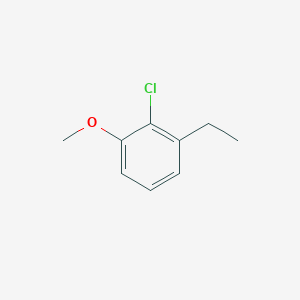
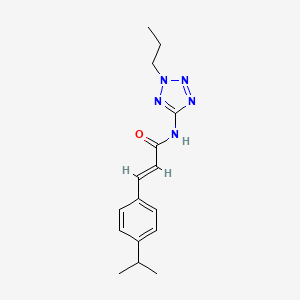
![2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol](/img/structure/B14145680.png)
